molecular formula C16H17N5O7S2 B10786019 S-(-)-Cefotaxime CAS No. 1151540-28-1

S-(-)-Cefotaxime

Cat. No.: B10786019
CAS No.: 1151540-28-1
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-ZLWRGHKMSA-N
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Description

S-(-)-Cefotaxime is a semi-synthetic, third-generation cephalosporin antibiotic provided as a sodium salt for research applications . As a beta-lactam antibiotic, its primary bactericidal mechanism of action involves the inhibition of bacterial cell wall synthesis . It achieves this by binding to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis . Without proper cell wall formation, bacterial cells undergo lysis and death due to the ongoing activity of their own autolytic enzymes . A key feature of cefotaxime is its stability against hydrolysis by many beta-lactamase enzymes, which expands its spectrum of activity against many bacteria that are resistant to penicillins and earlier-generation cephalosporins . In a research context, cefotaxime is recognized for its very low toxicity in plants, making it a widely used agent in plant tissue culture and Agrobacterium-mediated transformation experiments to control bacterial contamination, often at effective concentrations ranging from 50 to 500 mg/L . It exhibits broad-spectrum activity, affecting most Gram-negative bacteria (excluding Pseudomonas) and most Gram-positive cocci (excluding enterococci) . Researchers value this compound for studies investigating antibiotic resistance mechanisms, bacterial cell wall biosynthesis, and for the selective maintenance of sterile conditions in biological assays. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

Key on ui mechanism of action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III.

CAS No.

1151540-28-1

Molecular Formula

C16H17N5O7S2

Molecular Weight

455.5 g/mol

IUPAC Name

(6S,7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m0/s1

InChI Key

GPRBEKHLDVQUJE-ZLWRGHKMSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

solubility

Soluble

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The foundational method involves coupling 7-ACA with (Z)-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (MAEM) (Fig. 1). The reaction proceeds via activation of MAEM using dicyclohexylcarbodiimide (DCC) or 4-toluenesulfonyl chloride in anhydrous methylene chloride. This forms an active ester intermediate, which undergoes nucleophilic attack by the amino group of 7-ACA to yield cefotaxime acid. Subsequent salification with sodium-2-ethylhexanoate in ethanol produces cefotaxime sodium.

Critical Parameters

  • Solvent System : Ethanol (food grade) achieves 97.11% yield at room temperature, outperforming methanol or acetone.

  • Molar Ratios : A 2:3 ratio of cefotaxime acid to sodium-2-ethylhexanoate minimizes byproducts (Table 1).

  • Crystallization : Seed crystal addition (1% w/w) reduces induction time and improves crystal purity (99.10% HPLC assay).

Table 1. Impact of Reactant Ratios on Yield and Purity

Cefotaxime Acid : Sodium-2-EthylhexanoateYield (%)Purity (%)
1:137.6196.41
1:284.1199.94
2:397.1199.10

Optimized Salification Protocols

Sodium-2-Ethylhexanoate vs. Sodium Acetate

Sodium-2-ethylhexanoate outperforms sodium acetate due to superior solubility in ethanol, enabling faster reaction kinetics (10 minutes vs. 5 hours). Comparative studies show:

  • Reaction Time : 10 minutes at 25°C yields 97.11% product, versus 84.11% after 30 minutes with sodium acetate.

  • Purity : Residual solvents (e.g., chloroform) are eliminated, meeting USP/EP absorbance thresholds (<0.2 at 430 nm).

Solvent Recycling and Environmental Impact

Ethanol food grade allows 85% recovery via distillation, reducing waste versus 2-propanol or methyl isobutyl ketone. Life-cycle assessments confirm a 40% reduction in carbon footprint compared to acetone-based methods.

Alternative Synthetic Routes

Continuous-Flow Synthesis

Pieper et al. developed a flow chemistry protocol using 7-ACA and MAEM in a microreactor:

  • Conditions : −10°C, 1-minute residence time, 4-toluenesulfonyl chloride activation.

  • Yield : 80.9% with 400× higher space-time yield than batch processes.

  • Advantages : Reduced thermal degradation of β-lactam core; scalable for industrial production.

Enzymatic Acylation

Immobilized penicillin acylase catalyzes 7-ACA acylation in aqueous two-phase systems (ATPS):

  • Solvent : Polyethylene glycol (PEG 4000)/phosphate buffer (pH 7.0).

  • Yield : 72% cephalexin analog, though inferior to chemical methods for cefotaxime.

Quality Control and Pharmacopeial Compliance

Analytical Characterization

  • FTIR : Peaks at 1760 cm⁻¹ (β-lactam C=O), 1647 cm⁻¹ (C=N), and 1062 cm⁻¹ (C-O) confirm structure.

  • NMR : δ<sup>1</sup>H 5.1 ppm (d, J = 4.8 Hz, H-6/C-7) and δ<sup>13</sup>C 62.5 ppm (OCH<sub>3</sub>) validate stereochemistry.

  • LC-MS : m/z 456.24 [M+H]<sup>+</sup> corresponds to molecular formula C<sub>16</sub>H<sub>17</sub>N<sub>5</sub>O<sub>7</sub>S<sub>2</sub>Na.

Pharmacopeial Standards

Table 2. Comparative Quality Parameters

ParameterUSPBPJP
Solubility (H<sub>2</sub>O)ClearClearClear
pH (5% solution)4.5–6.54.5–6.54.5–6.5
Absorbance (430 nm)<0.2<0.4
Assay (HPLC)96–102%96–102%91.6%

Emerging Challenges and Innovations

Polymer Impurity Mitigation

Degradation under high humidity forms dimers (m/z 851.09) and trimers (m/z 1,245.13) via β-lactam ring opening. Strategies include:

  • Lyophilization : Reduces moisture content to <0.5% w/w.

  • Chromatography : Preparative HPLC with C18 columns removes 98% polymers.

Green Chemistry Approaches

  • Solvent Substitution : Ethyl lactate (bio-based) trials show 89% yield, though purity lags ethanol.

  • Catalyst Recycling : Zeolite-immobilized DCC achieves 5 reuse cycles without yield loss .

Chemical Reactions Analysis

Degradation Pathways Under Acidic and Alkaline Conditions

Cefotaxime undergoes hydrolysis under varying pH conditions, producing distinct degradation products:

  • Acidic degradation : Cleavage of the β-lactam ring and ester groups generates multiple acidic degradants, including open-ring structures and decarboxylated byproducts .

  • Alkaline degradation : Hydrolysis of the ester moiety at the 3'-position predominates, yielding desacetyl-cefotaxime and other alkaline-specific impurities .

Degradation Kinetics (UV-VIS Spectrophotometry)

ConditionDegradant Typeλ<sub>max</sub> (nm)Recovery (%)
Acidic (HCl)Open-ring compounds235, 26498.15–101.39
Alkaline (NaOH)Desacetyl derivatives231, 25798.31–102.14

These degradants were validated using chemometric models (CLS, PCR, PLS) with correlation coefficients >0.999 .

Metabolic Transformation via Ester Hydrolysis

Cefotaxime is metabolized in vivo to desacetyl-cefotaxime, its primary active metabolite, through enzymatic hydrolysis of the 3'-acetoxy group :

CefotaximeEsterasesDesacetyl-cefotaxime+Acetate\text{Cefotaxime} \xrightarrow{\text{Esterases}} \text{Desacetyl-cefotaxime} + \text{Acetate}

  • Metabolic efficiency : 20–36% of administered cefotaxime is excreted unchanged, while 15–25% is recovered as desacetyl-cefotaxime .

  • Bioactivity : Desacetyl-cefotaxime retains bactericidal activity but with reduced potency compared to the parent compound .

Coordination with Transition Metals

Cefotaxime forms stable 1:1 complexes with divalent and trivalent metal ions via coordination at the:

  • Lactam carbonyl oxygen

  • Carboxylate oxygen

  • Thiazole nitrogen .

Metal Complex Characterization

Metal IonStoichiometryMagnetic Moment (BM)Proposed Geometry
Cu(II)[Cu(cefotax)Cl]·3H<sub>2</sub>O1.82Square planar
Zn(II)[Zn(cefotax)Cl]·2H<sub>2</sub>ODiamagneticTetrahedral
Cr(III)[Cr(cefotax)Cl<sub>2</sub>(H<sub>2</sub>O)]·H<sub>2</sub>O3.91Octahedral

IR spectra confirm metal-ligand bonding through shifts in ν(C=O) (1,750 → 1,680 cm<sup>-1</sup>) and ν(COO⁻) (1,610 → 1,580 cm<sup>-1</sup>) .

Polymerization Reactions Forming Dimers and Trimers

Under stress conditions (e.g., heat, pH extremes), cefotaxime undergoes nucleophilic attacks between the:

  • 7-Amino group of one molecule

  • 3α-carbon of another molecule .

Polymer Characterization

PolymerMolecular FormulaHR-MS [M+H]<sup>+</sup> (m/z)Key NMR Shifts (δ, ppm)
DimerC<sub>30</sub>H<sub>30</sub>N<sub>10</sub>O<sub>12</sub>S<sub>4</sub>851.08887H6/H7: 4.30 (J=4.8 Hz)
TrimerC<sub>44</sub>H<sub>43</sub>N<sub>15</sub>O<sub>17</sub>S<sub>6</sub>1,246.13464H13/H31: 6.83; H49: 6.73

The dimer and trimer exhibit Z-configuration at double bonds (δ 62.4–62.5 ppm for OCH<sub>3</sub> in <sup>13</sup>C NMR) .

Fluorescence Quenching and Enzyme Interactions

Cefotaxime interacts with β-lactamases (e.g., CTX-M-15) via static quenching, forming ground-state complexes:

  • Stern-Volmer constant (K<sub>SV</sub>) : 10<sup>4</sup> M<sup>−1</sup>

  • Binding constant (k<sub>q</sub>) : 10<sup>12</sup>–10<sup>13</sup> M<sup>−1</sup>s<sup>−1</sup> .

Synergistic binding with streptomycin alters CTX-M-15's conformation, reducing cefotaxime hydrolysis by 27–53% (Table 3) .

Scientific Research Applications

Clinical Applications

S-(-)-Cefotaxime is primarily used to treat a variety of bacterial infections, including:

  • Lower Respiratory Tract Infections : Effective against pneumonia caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae. Clinical studies have shown satisfactory bacteriological and clinical responses in approximately 85% of patients treated for pneumonia .
  • Genitourinary Infections : It is indicated for urinary tract infections, cervicitis, and urethritis, particularly those caused by Escherichia coli and Neisseria gonorrhoeae .
  • Meningitis : this compound is effective in treating bacterial meningitis, particularly in pediatric populations .
  • Sepsis and Intra-abdominal Infections : It has demonstrated efficacy in managing sepsis due to various organisms, including multidrug-resistant strains of Enterobacteriaceae .
  • Bone and Joint Infections : The antibiotic is also used for treating osteomyelitis and septic arthritis caused by susceptible bacteria .

Comparative Efficacy

This compound has been compared with other antibiotics like ceftriaxone in various studies. Notably, it exhibited a more favorable sensitivity profile against common pathogens such as E. coli, Klebsiella, and Salmonella. The mean Minimum Inhibitory Concentration (MIC) values were lower for this compound compared to ceftriaxone, although the differences were not always statistically significant .

Data Table: Comparative Sensitivity Profiles

PathogenMean MIC (µg/ml) CefotaximeMean MIC (µg/ml) CeftriaxoneZone of Inhibition (mm) CefotaximeZone of Inhibition (mm) Ceftriaxone
E. coli0.50.753025
Klebsiella spp.0.60.82823
Salmonella spp.0.71.02620

Antimicrobial Resistance

The rise of antimicrobial resistance has made this compound a critical option for treating infections caused by resistant strains. Studies have shown that it remains effective against certain multidrug-resistant organisms, providing an alternative where traditional therapies may fail .

Case Studies

Case Study 1: Treatment of Meningitis in Neonates
A clinical trial involving neonates with bacterial meningitis demonstrated that this compound effectively penetrated the blood-brain barrier, leading to significant clinical improvements in the majority of cases treated .

Case Study 2: Urinary Tract Infections
In a study involving patients with complicated urinary tract infections, this compound showed higher response rates compared to other antibiotics, with resolution rates exceeding 75% in hospitalized patients .

Mechanism of Action

S-(-)-Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately, cell lysis and death. The molecular targets of this compound include various PBPs, and the pathways involved in its mechanism of action are related to cell wall synthesis and maintenance.

Comparison with Similar Compounds

Key Findings :

  • Ceftriaxone’s prolonged half-life reduces dosing frequency, improving patient compliance .
  • Cefotaxime’s susceptibility to OXA-48-mediated hydrolysis limits its utility against carbapenemase-producing Enterobacteriaceae, whereas ceftriaxone retains partial stability .

Cefotaxime vs. Ceftazidime

Parameter Cefotaxime Ceftazidime Evidence Sources
Antipseudomonal Activity Limited activity against Pseudomonas aeruginosa Potent activity against P. aeruginosa
Enzymatic Degradation Hydrolyzed by OXA-48 into inactive products (decarboxylated/deacetylated forms) Resists OXA-48 hydrolysis; stable β-lactam ring
Catalytic Efficiency kcat = 200 s⁻¹; reduced by R164S substitution (kcat = 100 s⁻¹) Lower baseline kcat (3 s⁻¹); less impacted by mutations

Key Findings :

  • Ceftazidime’s structural stability against OXA-48 makes it preferable for infections caused by carbapenemase-producing strains .
  • Cefotaxime’s higher catalytic turnover (kcat) may enhance bacterial killing in non-resistant scenarios but becomes a liability in the presence of specific β-lactamases .

Cefotaxime vs. Cefepime

Parameter Cefotaxime Cefepime Evidence Sources
Gram-Negative Coverage Loses efficacy against AmpC-hyperproducing Enterobacteriaceae Retains activity against AmpC and some ESBL producers
Antistaphylococcal Activity Moderate activity against MSSA Improved activity against MSSA and some MRSA strains
Radiation Stability Resistant to gamma radiation degradation N/A (data unavailable)

Key Findings :

  • Cefepime’s zwitterionic structure enhances penetration through bacterial outer membranes, improving efficacy against resistant Gram-negative pathogens .
  • Cefotaxime’s stability under gamma radiation makes it suitable for sterilization-sensitive applications, unlike less stable analogs like cephradine .

Cefotaxime vs. Cefuroxime

Parameter Cefotaxime Cefuroxime Evidence Sources
Generational Class Third-generation Second-generation
Anaerobic Coverage Limited Moderate (includes Bacteroides spp.)
ESBL Susceptibility Susceptible to hydrolysis More stable due to cephamycin structure

Key Findings :

  • Cefuroxime’s second-generation profile provides better anaerobic activity but lacks cefotaxime’s Gram-negative breadth .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the stability of high-concentration S-(-)-Cefotaxime solutions in different solvents?

  • Methodological Answer : Stability studies involve preparing solutions at clinically relevant concentrations (e.g., 83.3 mg/mL and 125 mg/mL) in solvents like 0.9% NaCl or 5% dextrose. High-performance liquid chromatography (HPLC) is used to quantify drug retention over time. For example, solutions retained >90% initial concentration after 6 hours, but stability declines beyond this timeframe, necessitating strict administration windows . Researchers should validate storage conditions (temperature, light exposure) and replicate experiments with multiple batches to account for variability.

Q. How can researchers design in vitro experiments to assess this compound resistance mechanisms in Gram-negative bacteria?

  • Methodological Answer : Use PCR mutagenesis to introduce random mutations into β-lactamase-producing strains (e.g., E. coli TEM-1). Measure minimum inhibitory concentrations (MICs) of this compound across gradients (e.g., 0–256 μg/mL) to identify resistance thresholds. Pair survival assays with computational models (e.g., branching processes) to infer fitness coefficients. Confirm resistance mechanisms via beta-lactamase activity assays and penicillin-binding protein (PBP) affinity tests using radiolabeled antibiotics .

Q. What standardized protocols exist for evaluating this compound’s antibacterial synergy with nanoparticles?

  • Methodological Answer : Synthesize nanoparticles (e.g., Ag-doped ZnO NPs) and conjugate them with S-(-)-Cefaxime via chemical crosslinking. Measure conjugating efficiency using spectrophotometry (e.g., 76.95% efficiency reported for chitosan-silver NPs). Conduct time-kill assays against multidrug-resistant strains (e.g., MRSA) at varying drug-to-nanoparticle ratios. Use isobolographic analysis to quantify synergy, and validate biocompatibility via cytotoxicity assays in mammalian cell lines .

Advanced Research Questions

Q. How can genomic sequencing and transformation experiments elucidate non-PBP-mediated resistance to this compound in Streptococcus pneumoniae?

  • Methodological Answer : Perform whole-genome sequencing of cefotaxime-resistant mutants to identify mutations in non-PBP genes (e.g., spr1333, spr0981). Use allelic replacement to introduce candidate mutations into susceptible strains via homologous recombination. Measure MIC shifts and compare resistance levels to parent strains. Validate functional roles using knockout mutants or complementation assays. This approach confirmed roles for ABC transporters and sortases in resistance reconstruction .

Q. What methodologies are recommended for analyzing the pharmacokinetics of this compound in the brain following intranasal administration?

  • Methodological Answer : Employ in vivo microdialysis in rodent models to sample brain extracellular fluid at timed intervals (e.g., 15–360 minutes post-administration). Quantify drug concentrations using HPLC with recovery correction (e.g., 12.84% probe recovery). Calculate pharmacokinetic parameters (AUC, Cmax, tmax) via non-compartmental analysis. Compare intranasal and intravenous routes to assess blood-brain barrier penetration efficiency. Chitosan (0.25% w/v) enhances nasal permeability but requires viscosity optimization .

Q. How should researchers address contradictions in reported conjugation efficiencies of this compound with nanoparticle carriers?

  • Methodological Answer : Replicate synthesis protocols under controlled conditions (e.g., solvent purity, agitation speed). Use orthogonal validation methods: spectrophotometry for initial efficiency estimates, and mass spectrometry for precise quantification. Cross-reference with independent studies (e.g., Shaker and Shaaban’s methods) to identify methodological disparities. Report batch-to-batch variability and optimize reaction stoichiometry to minimize drug loss .

Q. What statistical frameworks are suitable for meta-analyses of this compound efficacy in heterogeneous clinical cohorts?

  • Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., dosing regimens, patient demographics). Stratify analyses by infection type (e.g., meningitis vs. bacteremia) and resistance profiles. Use funnel plots to assess publication bias. For CSF pharmacokinetics, integrate individual patient data (e.g., time above MIC) with Bayesian hierarchical models to predict clinical outcomes .

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